

# 2,6-Diethylaniline-15N CAS number and molecular weight

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## Compound of Interest

Compound Name: 2,6-Diethylaniline-15N

Cat. No.: B1355569

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An In-depth Technical Guide to 2,6-Diethylaniline-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diethylaniline-15N, a stable isotope-labeled compound used primarily as an internal standard and tracer in analytical and research applications. This document covers its core properties, applications, and general experimental methodologies.

## Compound Identification and Properties

2,6-Diethylaniline-15N is a heavy-isotope-labeled version of 2,6-diethylaniline, where the standard <sup>14</sup>N atom in the amine group is replaced by a <sup>15</sup>N isotope. This substitution results in a mass shift of +1 Da, which is crucial for its use in mass spectrometry-based quantification.

## Core Data

The fundamental identifiers and molecular properties of 2,6-Diethylaniline-15N are summarized below.

Property	Value	Citations
CAS Number	287488-24-8	[1]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> <sup>15</sup> N	
Linear Formula	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> C <sub>6</sub> H <sub>3</sub> <sup>15</sup> NH <sub>2</sub>	
Molecular Weight	150.23 g/mol	
Isotopic Purity	Typically ≥98 atom % <sup>15</sup> N	
Mass Shift vs. Unlabeled	M+1	

## Physicochemical Properties (Unlabeled Compound)

Detailed physicochemical data for the <sup>15</sup>N-labeled compound is not extensively published. The properties of its unlabeled analogue, 2,6-Diethylaniline (CAS: 579-66-8), serve as a reliable reference for physical behavior such as boiling point and density.

Property	Value	Citations
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	243 °C	[3]
Density	0.9 g/mL at 25 °C	[3]
Melting Point	3-4 °C	[3]
Refractive Index	1.5450	[3]

## Applications in Research and Development

The primary utility of 2,6-Diethylaniline-<sup>15</sup>N stems from its isotopic label, making it an ideal tool for applications requiring precise quantification and differentiation from its native counterpart.

- **Internal Standard for Quantitative Analysis:** It is widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the analyte and

experiences similar matrix effects and extraction recovery, providing high accuracy in bioanalysis.[4]

- **Tracer Studies:** The  $^{15}\text{N}$  label allows the molecule to be used as a tracer in various chemical and biological systems to study reaction mechanisms, metabolic pathways, or environmental fate.[1]
- **NMR Spectroscopy:** In protein structure determination,  $^{15}\text{N}$ -labeled compounds can be used to resolve spectral overlap and aid in sequential assignments.[5]
- **Agricultural Science:** It finds application in nitrogen fixation research.

## Experimental Protocols and Methodologies

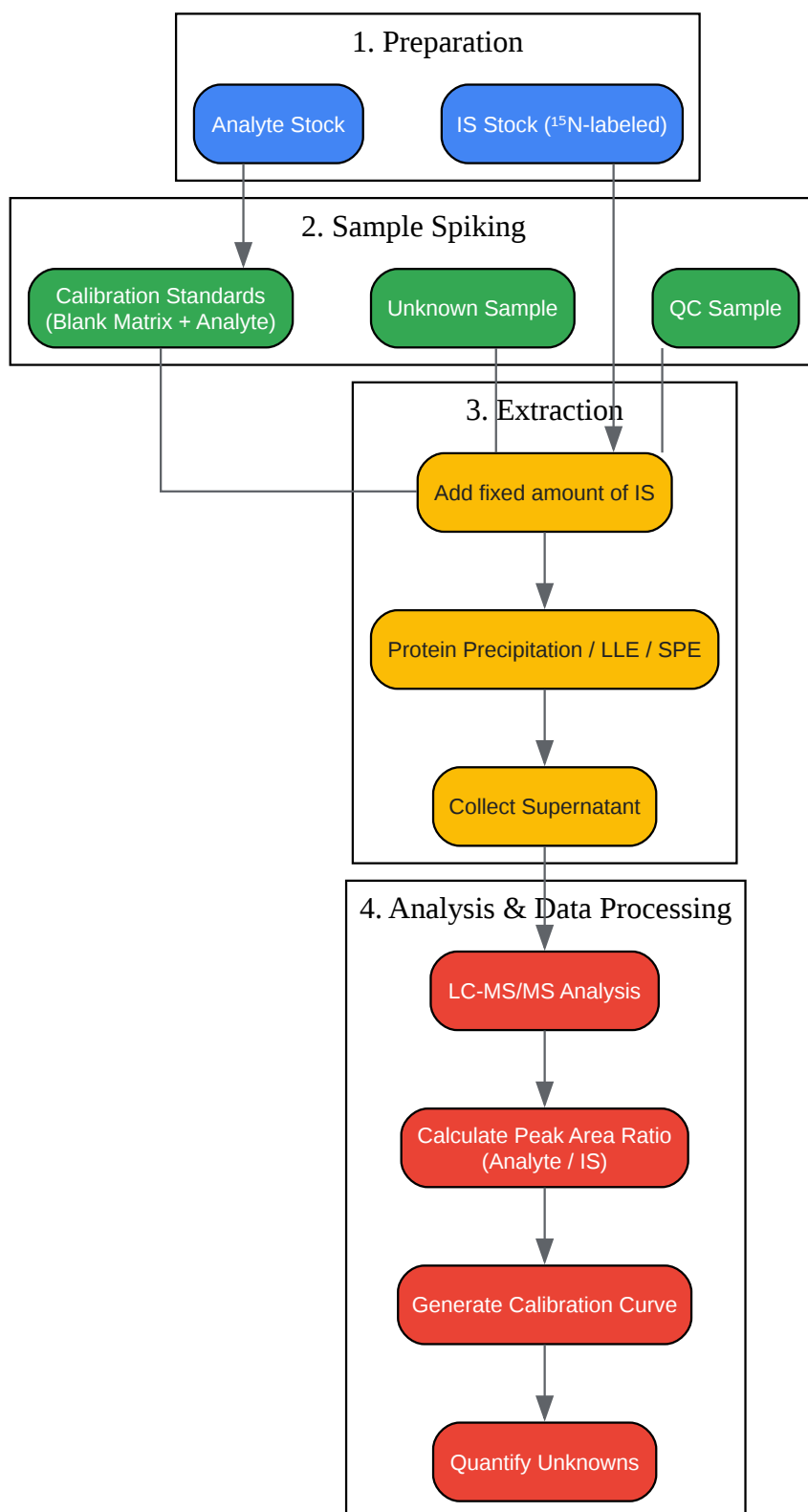
While specific, validated protocols for 2,6-Diethylaniline- $^{15}\text{N}$  are typically developed in-house and are application-dependent, this section provides a generalized workflow for its use as an internal standard in a quantitative LC-MS assay.

### General Protocol for Use as an LC-MS Internal Standard

The following protocol outlines the key steps for using 2,6-Diethylaniline- $^{15}\text{N}$  to quantify its unlabeled analogue in a biological matrix.

- **Preparation of Stock Solutions:**
  - Prepare a stock solution of the analyte (unlabeled 2,6-diethylaniline) in a suitable organic solvent (e.g., methanol, acetonitrile).
  - Prepare a separate stock solution of the internal standard (2,6-Diethylaniline- $^{15}\text{N}$ ) in the same solvent. The concentration of the IS should be chosen to yield a response that is easily detectable and within the linear range of the instrument.[4]
- **Preparation of Calibration Standards and Quality Controls (QCs):**
  - Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).

- Add a constant, fixed amount of the internal standard stock solution to each calibration standard and QC sample. This ensures the analyte/IS peak area ratio is dependent only on the analyte concentration.[6]
- Sample Preparation (e.g., Protein Precipitation):
  - To an aliquot of the biological sample (calibration standard, QC, or unknown), add the fixed amount of internal standard.
  - Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
  - Vortex the mixture and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis:
  - Inject the prepared sample onto an appropriate LC column for chromatographic separation.
  - Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
  - Monitor at least one specific precursor-product ion transition for the analyte and one for the internal standard. Due to the +1 Da mass difference, their transitions will be distinct.
- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.
  - Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.
  - Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
  - Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.



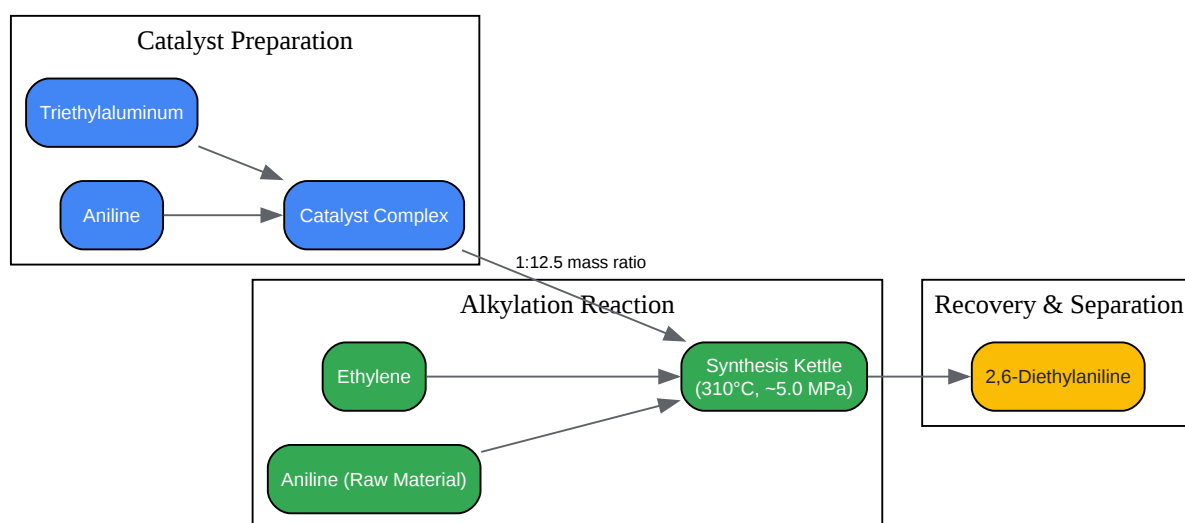
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General workflow for using a stable isotope-labeled internal standard in a quantitative LC-MS assay.

## Synthesis and Potential Fragmentation

### Synthesis of Parent Compound

While a specific protocol for introducing the  $^{15}\text{N}$  label is not publicly detailed, the synthesis of the unlabeled 2,6-diethylaniline is well-established and would be the precursor route. One common industrial method involves the high-pressure, high-temperature reaction of aniline with ethylene in the presence of a catalyst like aluminum anilide.[2] Another patented method describes a multi-step process involving the preparation of a catalyst complex followed by an alkylation reaction.[7]



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Simplified workflow for the synthesis of 2,6-diethylaniline based on a patented method.

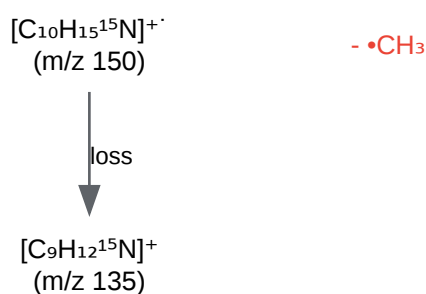
### Expected Mass Spectrometric Fragmentation

Understanding the fragmentation pattern is key to developing a robust MS/MS method. Studies on N,N-diethylaniline derivatives show that a primary fragmentation mechanism after electron

ionization involves the loss of substituents.[8] For 2,6-diethylaniline, a likely fragmentation pathway involves the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from one of the ethyl groups, which is a common fragmentation pattern for ethylbenzenes.

- Parent Ion ( $M^+$ ): The molecular ion of 2,6-Diethylaniline- $^{15}\text{N}$  would be observed at  $m/z$  150.
- Primary Fragment: Loss of a methyl radical (15 Da) would lead to a major fragment ion at  $m/z$  135 ( $[M-\text{CH}_3]^+$ ). This is often the base peak in the spectrum of similar compounds.

Further fragmentation could involve the loss of ethene or other rearrangements, but the  $[M-\text{CH}_3]^+$  transition is a strong candidate for an MRM method.



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Primary expected fragmentation pathway for 2,6-Diethylaniline- $^{15}\text{N}$  in mass spectrometry.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Internal Standards in LC-MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Rapid mass spectrometric analysis of <sup>15</sup>N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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